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Compound of Interest

Compound Name: 3-Chloro-6-phenylpyridazin-4-OL

CAS No.: 89868-13-3

Cat. No.: B1590347

Get Quote

Executive Summary & Chemical Identity[1][2][3][4]
[5]
3-Chloro-6-phenylpyridazin-4-ol is a heterocyclic scaffold often encountered in agrochemical

development. Its characterization is non-trivial due to lactam-lactim tautomerism, where the

molecule exists in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. This

equilibrium is solvent-dependent and significantly alters NMR and IR profiles.
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Property Detail

IUPAC Name 6-Chloro-3-phenylpyridazin-4-ol

Common Name Pyridafol ( CL 9673 )

CAS Number 40020-01-7

Molecular Formula

Molecular Weight 206.63 g/mol

Exact Mass 206.0247 Da

pKa ~6.7 (Weakly acidic OH/NH)

Sample Preparation & Tautomeric Considerations
Before acquiring spectra, it is critical to select the correct solvent system to stabilize the

tautomer of interest.

For NMR: Use DMSO-d6. The high polarity stabilizes the polar "oxo" (lactam) tautomer and

slows proton exchange, allowing for the observation of distinct NH/OH signals. In

, signals may broaden due to rapid exchange.

For MS: Use LC-MS grade Acetonitrile/Water with 0.1% Formic Acid. The acidic environment

promotes protonation

, enhancing sensitivity in ESI+ mode.

Tautomeric Equilibrium Diagram
The following diagram illustrates the dynamic equilibrium between the hydroxy-pyridazine and

pyridazinone forms.

Lactim Form
(4-Hydroxypyridazine)

Prevalent in non-polar solvents

Lactam Form
(4-Pyridazinone)

Prevalent in polar solvents (DMSO)

 Solvent Polarity 
 H-Bonding 
 Equilibrium 
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Click to download full resolution via product page

Mass Spectrometry (MS) Data[2][7][8][9][10]
Mass spectrometry provides the most definitive identification through the characteristic chlorine

isotopic pattern and fragmentation pathways.

Experimental Parameters (LC-MS/MS)
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

Source Temp: 350°C.

Cone Voltage: 30 V.

Spectral Data Summary
Ion Type m/z Value

Relative
Abundance

Assignment

Molecular Ion 207.0 100%

Isotope Peak 209.0 ~33% (Characteristic 3:1

ratio)

Fragment 1 104.0 High

Loss of

(Retro-Diels-Alder

type)

Fragment 2 68.0 Medium
Imidazole-like

fragment

Fragmentation Workflow
The fragmentation of Pyridafol involves the cleavage of the pyridazine ring. The transition 207

104 is the primary quantifier transition used in regulatory residue analysis.
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Precursor Ion
[M+H]+ = 207

(Intact Molecule)

Primary Product Ion
m/z = 104

(Phenyl-nitrile fragment)

 -103 Da 
 (Loss of Cl-C-N fragment)

Secondary Product Ion
m/z = 68

(Ring cleavage)

 Collision Induced Dissociation 

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][8][11]
NMR analysis confirms the substitution pattern on the pyridazine ring. The spectra below

describe the compound in DMSO-d6, where it predominantly exists in the 4-oxo (lactam) form.

H NMR Data (400 MHz, DMSO-d6)
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

12.80 - 13.10 Broad Singlet 1H
NH (Lactam) /

OH

Highly

deshielded

exchangeable

proton; confirms

tautomeric

presence.

7.95 - 8.05 Multiplet 2H Ar-H (Ortho)

Phenyl protons

adjacent to the

pyridazine ring.

7.45 - 7.60 Multiplet 3H Ar-H (Meta/Para)
Remaining

phenyl protons.

7.10 Singlet 1H H-5 (Pyridazine)

Diagnostic

singlet. The lack

of coupling

confirms the 3,6-

substitution

pattern.

C NMR Data (100 MHz, DMSO-d6)
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Chemical Shift (

, ppm)
Assignment Note

160.5 C-4 (Carbonyl/C-OH)
Deshielded carbon indicative

of the carbonyl/enol character.

152.0 C-6 (C-Cl)

Chemical shift typical for

carbon attached to Chlorine

and Nitrogen.

145.5 C-3 (C-Phenyl)
Quaternary carbon linking the

phenyl ring.

132.0 Ph-C1 Quaternary phenyl carbon.

129.5 Ph-Meta Aromatic signal.

128.8 Ph-Para Aromatic signal.

127.0 Ph-Ortho Aromatic signal.

118.5 C-5 (CH)
Pyridazine ring carbon beta to

the carbonyl.

Infrared (IR) Spectroscopy[12]
IR spectroscopy is particularly useful for assessing the solid-state tautomerism. In the solid

state, Pyridafol typically adopts the oxo-form, characterized by a strong amide-like carbonyl

stretch.
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Wavenumber (

)
Intensity Assignment Functional Group

3100 - 2800 Broad, Medium /
H-bonded network in

crystal lattice.

1660 - 1640 Strong

Amide I band.

Confirms the

pyridazinone (lactam)

structure.[3][4]

1590 Medium /
Aromatic ring skeletal

vibrations.

750 - 700 Strong

Out-of-plane bending

(monosubstituted

phenyl).

680 Medium
Carbon-Chlorine

stretch.

Experimental Protocols
Protocol A: NMR Sample Preparation

Weigh 5-10 mg of solid 3-Chloro-6-phenylpyridazin-4-ol.

Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

Transfer to a clean, dry 5mm NMR tube.

Acquire spectrum at 298 K.

Note: If signals are broad, heat the sample to 320 K to accelerate proton exchange.

Protocol B: LC-MS/MS Method[9]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
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Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 10% B to 90% B over 5 minutes.

Flow Rate: 0.4 mL/min.

Detection: Monitor MRM transition 207.0 > 104.0 (Quant) and 207.0 > 68.0 (Qual).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. eurl-pesticides.eu [eurl-pesticides.eu]

2. Pyridate | C19H23ClN2O2S | CID 41463 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Pyrimitate|CAS 5221-49-8|Research Chemical [benchchem.com]

4. epa.gov [epa.gov]

5. Pyridafol | C10H7ClN2O | CID 92316 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Pyridafol
https://pubchem.ncbi.nlm.nih.gov/compound/Pyridate
https://www.benchchem.com/product/b1590347?utm_src=pdf-custom-synthesis#bc-rfq
https://www.eurl-pesticides.eu/userfiles/file/EurlSRM/EURL_Observations_Pyridate.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Pyridate
https://www.benchchem.com/product/b1294655
https://www.epa.gov/sites/default/files/2020-09/documents/der_-_pyridate_degradate_pyridafol_in_soil_-_mrid_50234902.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Pyridafol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590347?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 3-
Chloro-6-phenylpyridazin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590347/docs#comprehensive-spectroscopic-
characterization-of-3-chloro-6-phenylpyridazin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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